2-(3-Azidopropoxy)-5-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction . This reaction is a powerful tool for functionalizing polyhydroxylated platforms . Another method involves the reaction of 3-fluorobenzoic acid with propargyl alcohol and sodium azide.Scientific Research Applications
Biodegradation Studies
- Fluorobenzoate Biodegradation : Studies on fluorobenzoates, which are structurally related to 2-(3-Azidopropoxy)-5-fluorobenzoic acid, have revealed insights into their biodegradation. For instance, Sphingomonas sp. HB-1 can degrade 3-fluorobenzoate, a compound structurally similar to 2-(3-Azidopropoxy)-5-fluorobenzoic acid, indicating potential environmental biodegradation pathways for these types of compounds (Boersma et al., 2004).
Chemical Synthesis and Optimization
- Optimization of Synthesis : Research has been conducted on the synthesis of related compounds like methyl 2-amino-5-fluorobenzoate, providing insights into the synthesis process which could be relevant for 2-(3-Azidopropoxy)-5-fluorobenzoic acid. This involves a series of reactions including nitrification, esterification, and hydronation, offering a potential framework for synthesizing related fluorobenzoic acid derivatives (Yin Jian-zhong, 2010).
Material Science and Magnetic Properties
- Material Science Applications : Studies on benzoate derivatives have shown that modifications in their structure, such as the number of non-coordinated fluoro-substituents, can influence their magnetic properties. This is significant for the development of materials with specific magnetic properties, where compounds like 2-(3-Azidopropoxy)-5-fluorobenzoic acid might find applications (Liu et al., 2017).
Environmental Chemistry
- Environmental Interactions : The study of interactions between fluorobenzoic acids and different metal surfaces provides crucial information on the environmental fate and behavior of these compounds, which is relevant for understanding the environmental impact of 2-(3-Azidopropoxy)-5-fluorobenzoic acid (Ikezawa & Nagai, 2010).
properties
IUPAC Name |
2-(3-azidopropoxy)-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3/c11-7-2-3-9(8(6-7)10(15)16)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJVAAWMNVZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidopropoxy)-5-fluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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